

A Comparative Guide to the Electrochemical Performance of LiAlO₂-Coated NCA Cathodes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aluminium(3+) lithium(1+)	
Cat. No.:	B15135277	Get Quote

This guide provides a detailed comparison of the electrochemical performance of Lithium Aluminum Oxide (LiAlO₂)-coated Lithium Nickel Cobalt Aluminum Oxide (NCA) cathodes against uncoated NCA and other alternative coating materials. The information is intended for researchers, scientists, and professionals in the field of battery technology and drug development who are interested in advanced cathode materials for lithium-ion batteries.

Performance Comparison of Coated and Uncoated NCA Cathodes

The application of a LiAlO₂ coating to NCA (LiNi_{0.8}Co_{0.15}Al_{0.05}O₂) cathodes has been shown to significantly enhance their electrochemical properties. The coating helps to reduce surface lithium compound residues and lower the material's pH, leading to improved processing performance and stability.[1][2]

Below is a summary of the key performance metrics comparing uncoated NCA with LiAlO₂-coated NCA. For a broader perspective, data for Al₂O₃-coated and a dual LiAlO₂@Al₂O₃-coated NCA are also included, although some of the Al₂O₃ data is for the similar NCM (LiNi_{0.6}Co_{0.2}Mn_{0.2}O₂) cathode material, which provides a relevant benchmark.

Table 1: Electrochemical Performance Comparison of Coated and Uncoated Cathode Materials

Cathode Material	Initial Discharge Capacity (mAh/g)	Cycle Number	Capacity Retention (%)	C-Rate for Cycling	Voltage Range (V)
Uncoated NCA	Not specified	100	89.31	1 C	3.0 - 4.3
LiAIO2-coated NCA	172.3 (at 1 C)	100	94.67	1 C	3.0 - 4.3
Uncoated NCM	196.9 (at 0.2 C)	350	Not specified (0.078% decay per cycle)	0.2 C	2.7 - 4.5
Al ₂ O ₃ -coated NCM	196.9 (at 0.2 C)	Not specified	Not specified	Not specified	Not specified
LiAlO ₂ -coated	206.8 (at 0.2 C)	350	>149 mAh/g remaining	0.2 C	2.7 - 4.5
Uncoated NCA (High Temp)	Not specified	100	73.7	1.0 C	Not specified
LiAlO2@Al2O 3-coated NCA (High Temp)	210.3 (at 0.1 C)	100	88.4	1.0 C	Not specified

Table 2: Rate Capability Comparison

Cathode Material	Discharge Capacity at 8 C (mAh/g)
Uncoated NCA	~121.6
LiAlO2-coated NCA	139.8

The data clearly indicates that the LiAlO₂ coating improves both the cycling stability and the high-rate capability of NCA cathodes. The capacity retention after 100 cycles sees a notable

increase of 5.36% with the coating.[1][2] Furthermore, at a high discharge rate of 8 C, the coated material delivers a 15% higher discharge capacity.[1][2] When compared to Al₂O₃ on a similar NCM cathode, LiAlO₂ demonstrates superior performance in terms of reversible capacity and rate capability.[3] A dual coating of LiAlO₂ and Al₂O₃ also shows significant improvements in capacity retention at elevated temperatures.

Experimental Protocols

The following sections detail the methodologies used for the synthesis of the cathode materials and their subsequent electrochemical evaluation.

Synthesis of LiAIO₂-Coated NCA

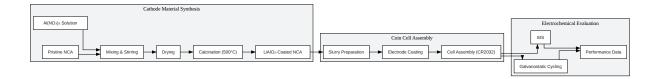
The LiAlO₂ coating is applied to the pristine NCA material through a facile wet-chemical method. The process involves the reaction of an aluminum source with the residual lithium compounds present on the surface of the NCA particles.

- Precursor Preparation: A specific molar ratio of Aluminum Nitrate Nonahydrate
 (Al(NO₃)₃·9H₂O) is dissolved in deionized water. The amount of Al(NO₃)₃·9H₂O is calculated
 based on the molar ratio to the surface lithium compound residues on the NCA material (e.g.,
 0.25:1).[1][2]
- Coating Process: The pristine NCA powder is dispersed in the Al(NO₃)₃ solution and stirred to ensure a homogeneous mixture.
- Drying: The resulting slurry is dried to remove the solvent.
- Calcination: The dried powder is then calcined at a specific temperature (e.g., 500 °C) for a set duration (e.g., 2 hours) to form the LiAlO₂ coating layer on the NCA particles.[2]

Electrochemical Performance Evaluation

The electrochemical performance of the prepared cathode materials is typically evaluated using CR2032 coin cells.

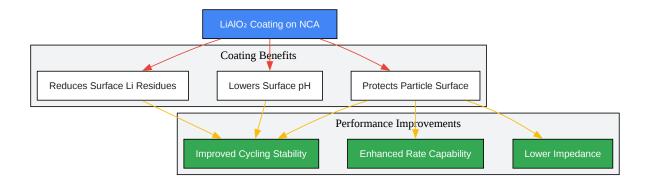
• Cathode Preparation: The active material (uncoated or coated NCA) is mixed with a conductive agent (e.g., acetylene black) and a binder (e.g., polyvinylidene fluoride, PVDF) in



a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried.

- Cell Assembly: The prepared cathode is assembled into a CR2032 coin cell in an argon-filled glove box. Lithium metal foil is used as the anode, and a separator (e.g., Celgard 2400) is placed between the electrodes. The electrolyte is typically a solution of 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).
- Electrochemical Measurements:
 - Galvanostatic Charge-Discharge Cycling: The cells are cycled at various C-rates (e.g., 0.2 C, 1 C, 8 C) within a specific voltage range (e.g., 3.0-4.3 V) to determine the specific capacity, coulombic efficiency, and cycling stability.[1]
 - Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed to analyze the charge transfer resistance and ionic conductivity of the cathode materials.

Visualizing the Workflow and Benefits


The following diagrams illustrate the experimental workflow for evaluating the electrochemical performance and the logical relationship of how the LiAlO₂ coating enhances the NCA cathode's properties.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and electrochemical evaluation of LiAlO₂-coated NCA cathodes.

Click to download full resolution via product page

Caption: Logical pathway illustrating the benefits of LiAlO₂ coating on NCA cathode performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MEET New Synthesis Method for NCA Cathode Materials for High Energy Lithium Ion Batteries [uni-muenster.de]
- 2. Improving the Electrochemical Performance of LiNi0.80Co0.15Al0.05O2 in Lithium Ion Batteries by LiAlO2 Surface Modification [mdpi.com]
- 3. eng.uwo.ca [eng.uwo.ca]
- To cite this document: BenchChem. [A Comparative Guide to the Electrochemical Performance of LiAlO₂-Coated NCA Cathodes]. BenchChem, [2025]. [Online PDF]. Available

at: [https://www.benchchem.com/product/b15135277#electrochemical-performance-evaluation-of-lialo-coated-nca-cathodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com